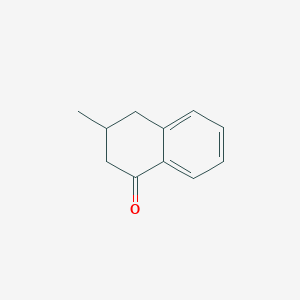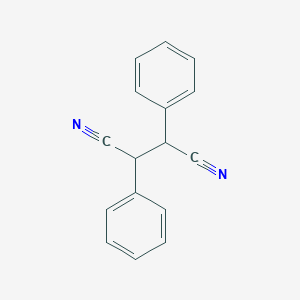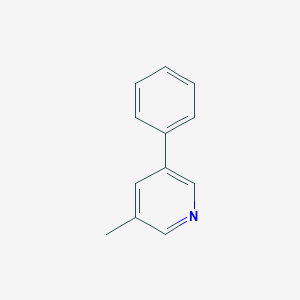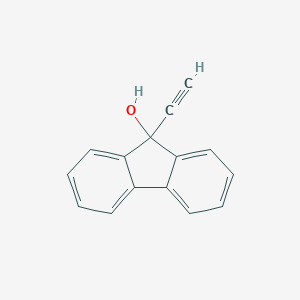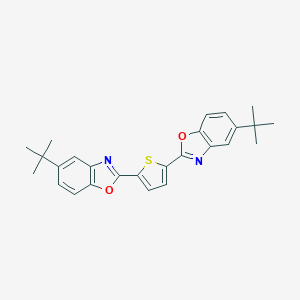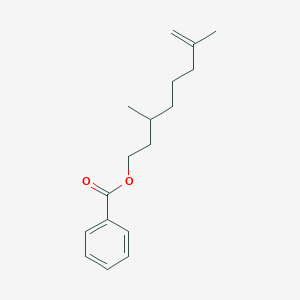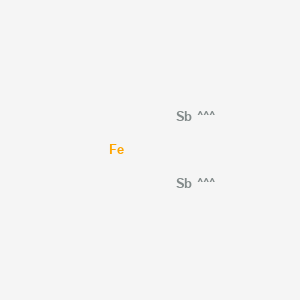
Antimony;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of antimony, compd. with iron (2:1), typically involves the reaction of iron powder with antimony trioxide (Sb2O3) under controlled conditions. The reaction is carried out at high temperatures, usually around 800-900°C, in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through ball-milling and acid modification techniques. These methods enhance the surface characteristics of the iron powder, promoting the formation of FeSb2. The modified iron powder is then treated with antimony trioxide to produce the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Antimony;iron, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with oxygen to form antimony trioxide (Sb2O3) and iron oxide (Fe2O3) under high-temperature conditions .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen peroxide, and various acids such as sulfuric acid and nitric acid. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from these reactions include antimony trioxide (Sb2O3), iron oxide (Fe2O3), and various antimony halides such as antimony trichloride (SbCl3) and antimony tribromide (SbBr3) .
Wissenschaftliche Forschungsanwendungen
Antimony;iron, has several scientific research applications, particularly in the fields of environmental science and materials engineering. It is used as an adsorbent for the removal of antimony from contaminated water sources. The compound’s high adsorption capacity makes it effective in reducing antimony levels in drinking water .
In materials science, FeSb2 is studied for its potential use in thermoelectric devices due to its unique electrical properties. Researchers are exploring its applications in developing efficient thermoelectric materials for energy conversion .
Wirkmechanismus
The mechanism by which antimony, compd. with iron (2:1), exerts its effects is primarily through adsorption and chemical bonding. The compound forms Fe–O–Sb bonds during the adsorption process, which enhances its ability to remove antimony from aqueous solutions. The adsorption process is influenced by factors such as pH and the presence of other ions in the solution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to antimony, compd. with iron (2:1), include other iron-antimony compounds such as antimony, compd. with iron (1:2) and iron antimonide (FeSb). These compounds share similar properties but differ in their stoichiometric ratios and specific applications .
Uniqueness: What sets antimony, compd. with iron (2:1), apart from other similar compounds is its high adsorption capacity and effectiveness in environmental remediation. Its unique surface characteristics and chemical bonding properties make it a promising material for removing antimony from contaminated water sources .
Eigenschaften
InChI |
InChI=1S/Fe.2Sb |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRXGZQZROAFDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Fe].[Sb].[Sb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeSb2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12022-93-4 |
Source


|
| Record name | Antimony, compd. with iron (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with iron (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.505 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
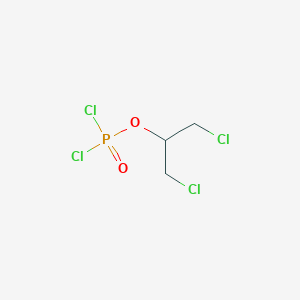
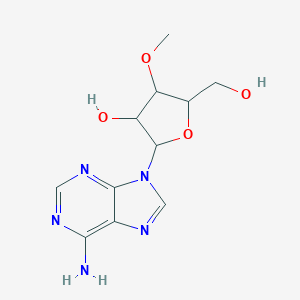
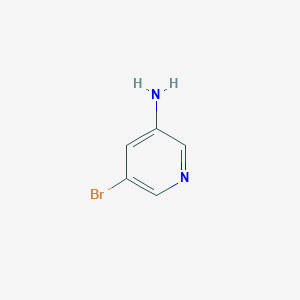
![Quino[2,3-b]acridine-7,14-dione, 5,6,12,13-tetrahydro-2,9-dimethyl-](/img/structure/B85034.png)
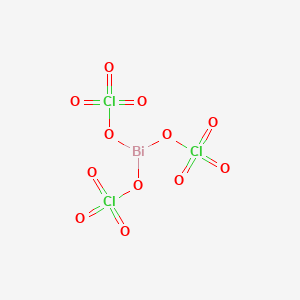
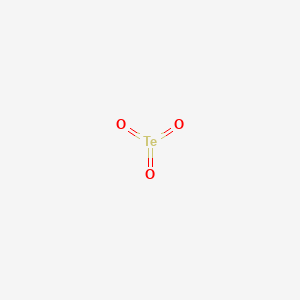
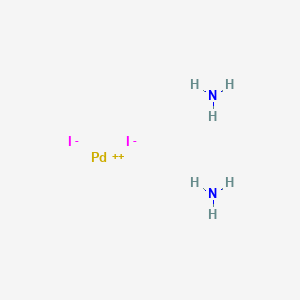
![Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis-](/img/structure/B85041.png)
